

In-Depth Technical Guide: N-Ethylformanilide Solubility Profile & Application

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Compound of Interest

Compound Name: N-Ethylformanilide

CAS No.: 5461-49-4

Cat. No.: B8804465

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Executive Summary

N-Ethylformanilide (CAS: 5461-49-4) represents a specialized class of N,N-disubstituted amides utilized primarily as a formylating agent in organic synthesis (e.g., Vilsmeier-Haack reaction) and as a high-boiling polar aprotic solvent. Its amphiphilic structure—comprising a polar amide core flanked by a hydrophobic phenyl ring and an ethyl group—dictates a unique solubility profile.^[1]

This guide provides a rigorous analysis of **N-Ethylformanilide**'s behavior in polar versus non-polar media.^[1] Unlike simple amides (e.g., DMF), **N-Ethylformanilide** exhibits significant lipophilicity (Computed LogP \approx 1.7), limiting its water miscibility while enhancing compatibility with aromatic and chlorinated solvents. The following sections detail the physicochemical mechanisms governing these interactions, supported by self-validating experimental protocols for researchers in drug development and process chemistry.

Part 1: Physicochemical Profile & Solubility Mechanisms

Structural Determinants of Solubility

The solubility of **N-Ethylformanilide** is governed by the competition between its polar amide functionality and its non-polar hydrocarbon domains.

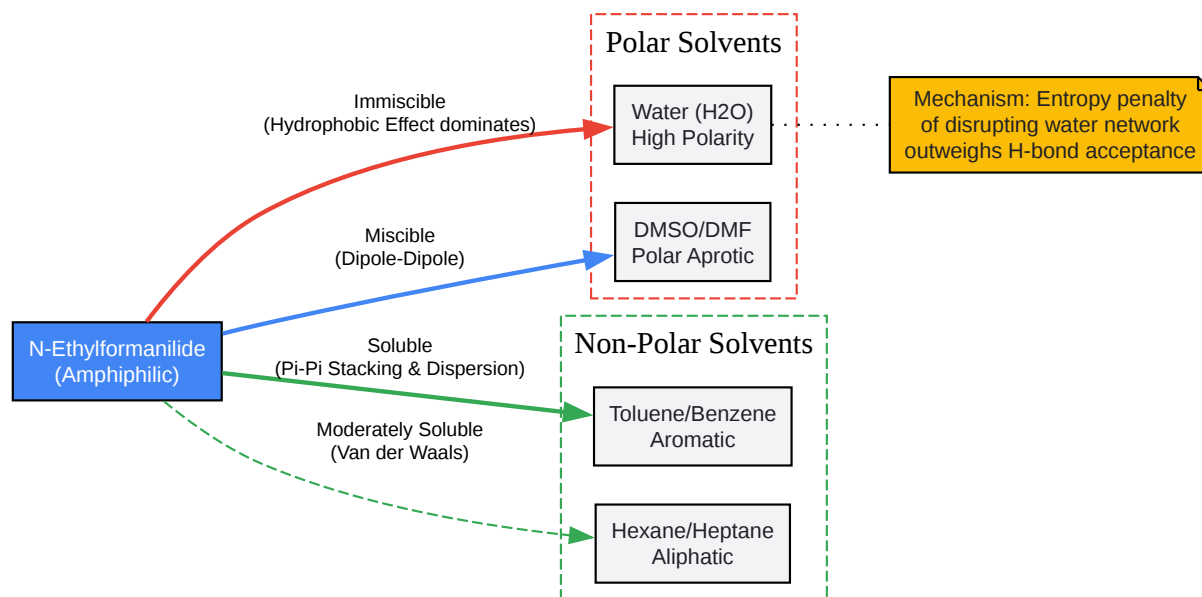
- **Polar Domain (Hydrophilic):** The formamide moiety () possesses a permanent dipole moment due to the electronegative oxygen and nitrogen atoms. This allows for dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, Acetone) and hydrogen bond acceptance from protic solvents (e.g., Methanol).
- **Non-Polar Domain (Hydrophobic):** The N-phenyl ring and the N-ethyl chain create a substantial hydrophobic surface area. These groups disrupt the hydrogen-bonding network of water, making the entropy cost of solvation high (hydrophobic effect), while facilitating Van der Waals dispersion forces with non-polar solvents.

Table 1: Physicochemical Properties of **N-Ethylformanilide**

Property	Value	Source/Method
CAS Number	5461-49-4	Chemical Abstracts Service
Molecular Formula		Stoichiometry
Molecular Weight	149.19 g/mol	Calculated
LogP (Octanol/Water)	~1.7	Computed (XLogP3-AA) [1]
Physical State	Liquid/Low-melting Solid	Experimental Observation
Water Solubility	Immiscible / Very Low	Homolog Inference (N-Methylformanilide)

Solubility Mechanism Visualization

The following diagram illustrates the interaction forces dictating **N-Ethylformanilide's** solubility in different solvent classes.



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Figure 1: Mechanistic flow of **N-Ethylformanilide** solvation. The compound favors interactions where dispersion forces or dipole pairings dominate over pure hydrogen bonding.

Part 2: Comparative Solubility Analysis

Polar Solvents[2]

- **Water:** **N-Ethylformanilide** is practically insoluble (immiscible) in water.[1] The lack of a hydrogen bond donor (N-H) on the tertiary amide nitrogen prevents it from forming strong H-bonds with water to overcome the hydrophobic bulk of the phenyl and ethyl groups.
- **Alcohols (Methanol, Ethanol):** Soluble.[1] The alkyl chains of the alcohols interact with the ethyl/phenyl groups, while the hydroxyl group interacts with the amide oxygen.
- **Polar Aprotic (DMSO, DMF, Acetonitrile):** Fully miscible. These solvents match the polarity of the amide bond without the penalty of disrupting a structured H-bond network.

Non-Polar Solvents[2]

- Aromatics (Toluene, Benzene, Chlorobenzene): Highly soluble. The phenyl ring of **N-Ethylformanilide** engages in

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 stacking interactions with aromatic solvents.[1] This is the preferred solvent class for Vilsmeier-Haack reactions involving this reagent [2].[1]
- Chlorinated Solvents (DCM, Chloroform): Highly soluble.[1] Excellent compatibility due to favorable dipole interactions and dispersion forces.[1]
- Aliphatics (Hexane, Heptane): Moderate to Low solubility.[1] While the ethyl group provides some aliphatic compatibility, the polarity of the formamide group can induce phase separation at low temperatures or high concentrations.

Table 2: Solvent Selection Guide for Process Development

Solvent Class	Representative Solvents	Solubility Prediction	Primary Interaction Force	Application Relevance
Protic	Water	Insoluble (Phase separate)	Hydrophobic Effect	Aqueous workup (product separation)
Protic	Methanol, Ethanol	Soluble	H-Bonding + Dispersion	Crystallization co-solvent
Polar Aprotic	DMSO, DMF, Acetonitrile	Miscible	Dipole-Dipole	Homogeneous reaction medium
Aromatic	Toluene, Xylene	Highly Soluble	- Stacking	Preferred reaction solvent
Chlorinated	DCM, Chloroform	Highly Soluble	Dipole + Dispersion	Extraction / Reaction
Aliphatic	Hexane, Heptane	Partial/Low	Van der Waals	Anti-solvent for precipitation

Part 3: Experimental Protocols (Self-Validating)

As specific quantitative solubility data (g/L) is sparse in open literature, the following protocols allow researchers to empirically determine the exact solubility limits and partition coefficients for their specific conditions.

Protocol 1: Determination of Saturation Solubility (Shake-Flask Method)

Objective: To quantify the maximum solubility of **N-Ethylformanilide** in a target solvent at a specific temperature.

Materials:

- **N-Ethylformanilide** (Liquid/Solid).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Target Solvent (e.g., Water, Hexane).
- HPLC or GC-FID for quantitation.[\[1\]](#)
- Thermostated shaker bath.[\[1\]](#)

Workflow:

- Preparation: Add excess **N-Ethylformanilide** to 10 mL of the target solvent in a glass vial. Ensure a visible undissolved phase (droplets or solid) remains.[\[1\]](#)
- Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.
- Separation: Centrifuge the sample or allow phases to settle completely.
- Sampling: Carefully withdraw the supernatant (saturated solution) using a syringe filter (0.45 µm PTFE) to remove any undissolved micro-droplets.
- Quantification: Dilute the aliquot with a mutual solvent (e.g., Acetonitrile) and analyze via HPLC/GC.

- Calculation:

.

Protocol 2: Partition Coefficient (LogP) Determination

Objective: To validate the lipophilicity (LogP) for extraction efficiency calculations.

Workflow:

- Mix: Combine 5 mL of Octanol and 5 mL of Water (pre-saturated with each other).
- Spike: Add a known mass () of **N-Ethylformanilide** (approx. 10 mg).
- Equilibrate: Shake vigorously for 1 hour, then centrifuge to separate phases.
- Analyze: Sample both the Octanol () and Water () phases.^[1] Analyze via UV-Vis (approx. 240-260 nm) or HPLC.^[1]
- Validation: Calculate .
 - Success Criterion: The calculated LogP should be within 1.4 – 1.^[1]8. If , check for hydrolysis of the amide.^[1]

Part 4: Applications in Drug Development

The specific solubility profile of **N-Ethylformanilide** is exploited primarily in the Vilsmeier-Haack Reaction.

Vilsmeier-Haack Formylation

N-Ethylformanilide serves as a superior alternative to DMF or N-Methylformanilide when higher lipophilicity is required to solubilize non-polar substrates (e.g., polyaromatics,

heterocycles) [2, 3].

- Role: Acts as the formyl source.[1][5] Reacts with to form the electrophilic chloroiminium salt.[1]
- Solvent Choice: The reaction is typically run in Toluene or 1,2-Dichloroethane.[1] **N-Ethylformanilide's** high solubility in these solvents ensures a homogeneous formation of the active Vilsmeier reagent, while its immiscibility with water facilitates easy product isolation during the aqueous quench (hydrolysis) step.

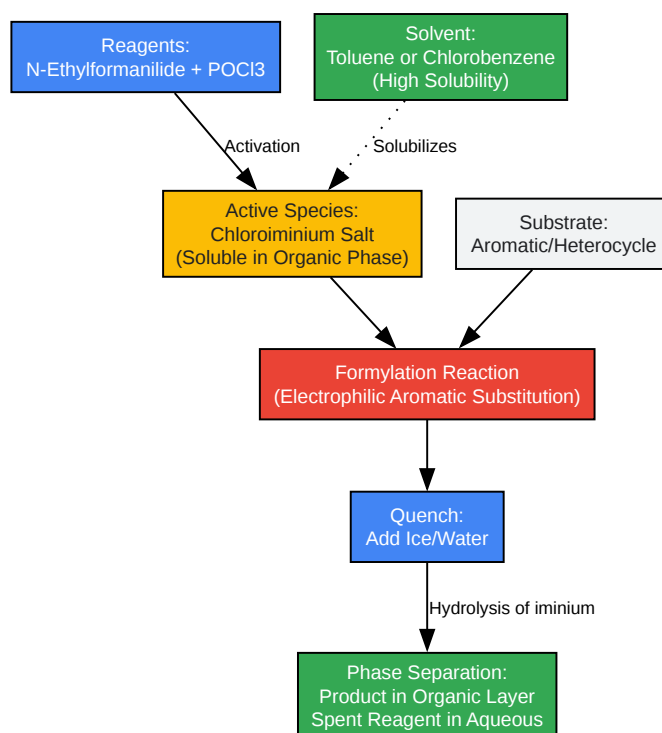


Figure 2: Vilsmeier-Haack Workflow utilizing N-Ethylformanilide's solubility profile for efficient processing.

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[1]

Extraction & Purification

Because **N-Ethylformanilide** is lipophilic (LogP ~1.7), it will partition into the organic layer during aqueous workups. To remove it from a reaction mixture:

- Acid Wash: Wash the organic layer with dilute HCl.[1] The amide is weakly basic but less so than amines; however, hydrolysis may occur under strong acidic conditions.
- Distillation: Its high boiling point makes distillation difficult without vacuum.[1]
- Chromatography: It is easily separated from non-polar products on silica gel (elutes with polar solvents like EtOAc).[1]

References

- National Center for Biotechnology Information.[1] (2025).[1][2][4][6][7][8][9] PubChem Compound Summary for CID 79585, N-Ethyl-N-phenylformamide. Retrieved from [Link]
- Fieser, L. F., & Jones, J. E. (1940). N-Methylformanilide.[1][10] Organic Syntheses, 20, 66. (Describes the homologous N-Methylformanilide usage and solvent systems). Retrieved from [Link]
- Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. (General reference for Vilsmeier reagents and solvent compatibility).

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Sources

- 1. Formamide, N-ethyl-N-phenyl- | C₉H₁₁NO | CID 79585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- [3. cdnsiencepub.com \[cdnsiencepub.com\]](https://cdnsiencepub.com)
- [4. scribd.com \[scribd.com\]](https://scribd.com)
- [5. Vilsmeier-Haack Reaction - Chemistry Steps \[chemistrysteps.com\]](https://chemistrysteps.com)
- [6. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [7. Ethylformamide | C3H7NO | CID 12319 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [8. cuir2.car.chula.ac.th \[cuir2.car.chula.ac.th\]](https://cuir2.car.chula.ac.th)
- [9. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [10. DE2756560C2 - Process for the production of piperonal - Google Patents \[patents.google.com\]](https://patents.google.com)
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